N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a tetrazole ring, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain proteins or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. The cyclopenta[b]thiophene core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- N-(4-methylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C16H14FN5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14FN5OS/c17-11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)24-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23) |
InChI Key |
KITCZJSIXIFMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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